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Compound of Interest

Compound Name: AM-92016 hydrochloride

Cat. No.: B560212

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

AM-92016 hydrochloride is a potent and specific blocker of the delayed rectifier potassium
current (IK). It is structurally an analogue of sotalol but is devoid of any 3-adrenoceptor
blocking activity. Its primary mechanism of action involves the inhibition of delayed rectifier
potassium channels, leading to a prolongation of the action potential duration in cardiac
myocytes and neurons. This activity classifies it as a putative Class Il antiarrhythmic agent.
However, in vivo studies have revealed that AM-92016 can exhibit proarrhythmic and
prohypertensive effects. The compound is also known to interact with the Kv1.2 potassium
channel, which can influence intracellular signaling pathways, notably the ERK1/2 MAP kinase
pathway.

Quantitative Data Summary

The following tables summarize the key quantitative effects of AM-92016 hydrochloride that
have been reported in the literature.

Table 1: In Vitro Electrophysiological Effects of AM-92016 (Compound II)
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Parameter Species Cell Type Effect IC50 Reference

Delayed

Rectifier K+ ) ) Ventricular o Conners et
Guinea Pig Inhibition ~30 nM

Current (IK) Myocytes al., 1992[1]

Blockade

Action

Potential Guinea Pig, Ventricular Significant Conners et

Duration Rabbit Myocytes Prolongation - al., 1992[1]

(APD)

Table 2: In Vivo Cardiovascular Effects of AM-92016
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Parameter Species Dose Effect Reference
Anesthetized 10 pug/kg - 5 Significant Hagerty et al.,
Heart Rate ) )
Guinea Pig mg/kg Increase 1996[2]
Systolic Arterial Anesthetized 10 pg/kg - 5 Significant Hagerty et al.,
Blood Pressure Guinea Pig mg/kg Increase 1996[2]
Left Ventricular Anesthetized 10 pg/kg - 5 Significant Hagerty et al.,
Systolic Pressure  Guinea Pig mg/kg Increase 1996[2]
Cardiac ) o
- Anesthetized 10 pg/kg - 5 Significant Hagerty et al.,
Contractility ) )
Guinea Pig mg/kg Increase 1996[2]
(dp/dtmax)
Ouabain-induced ) Shortened (18 +
) Anesthetized o Hagerty et al.,
Ventricular ) ) 1 mg/kg 5 min in control
Guinea Pig 1996[2]

Fibrillation Onset

vs. 12 + 3 min)

Arrhythmias

post-coronary

Anesthetized Pig

2.5 pg/kg/min

Increased total
number (266 +

Hagerty et al.,

i infusion 26 in control vs. 1996[2]
artery occlusion
535 + 148)
Ventricular ) Reduced (24 £ 1
o ) ) 2.5 pg/kg/min o Hagerty et al.,
Fibrillation Onset = Anesthetized Pig ) min in control vs.
infusion 1996[2]

post-occlusion

18 + 3 min)

Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Voltage-Clamp on
Guinea Pig Ventricular Myocytes

¢ Objective: To determine the effect of AM-92016 on the delayed rectifier potassium current

(IK).

o Cell Preparation: Single ventricular myocytes are isolated from guinea pig hearts by
enzymatic dissociation using collagenase and protease.
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e Recording Technique: The whole-cell configuration of the patch-clamp technique is used.
Borosilicate glass microelectrodes with a resistance of 2-5 MQ are filled with an internal
solution.

e Solutions:

o External Solution (Tyrode's solution): Contains (in mM): NaCl 135, KCI 5.4, MgCI2 1,
CaCl2 1.8, NaH2P0O4 0.33, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.

o Internal (Pipette) Solution: Contains (in mM): K-aspartate 120, KCI 20, MgCI2 5, ATP-K2 5,
EGTA 10, HEPES 10; pH adjusted to 7.2 with KOH.

» Voltage-Clamp Protocol:
o Cells are held at a holding potential of -40 mV to inactivate fast sodium channels.
o Depolarizing voltage steps (e.g., to +50 mV for 200 ms) are applied to elicit IK.

o The current is measured upon repolarization to a potential where IK is prominent (e.g., -30
mV).

o AM-92016 is applied at various concentrations to the external solution to determine its
inhibitory effect on IK. The IC50 value is calculated from the dose-response curve.

In Vivo Cardiovascular Assessment in Anesthetized
Guinea Pigs

» Objective: To evaluate the effects of AM-92016 on cardiovascular parameters in a living
organism.

e Animal Preparation: Male Dunkin-Hartley guinea pigs are anesthetized (e.g., with urethane).
The trachea is cannulated for artificial respiration. A carotid artery is cannulated for blood
pressure measurement, and a jugular vein is cannulated for drug administration. A catheter
is inserted into the left ventricle for measuring left ventricular pressure.

o Data Acquisition:
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o Electrocardiogram (ECG): Needle electrodes are placed subcutaneously to record the
ECG.

o Hemodynamics: Arterial and left ventricular pressures are measured using pressure
transducers. Heart rate is derived from the ECG or pressure waveforms. Cardiac
contractility (dp/dtmax) is derived from the left ventricular pressure signal.

o Experimental Procedure:
o A stabilization period is allowed after surgical preparation.
o A baseline recording of all cardiovascular parameters is obtained.

o AM-92016 is administered intravenously at cumulative doses (e.g., 10 pg/kg up to 5
mg/kg).

o Changes in heart rate, systolic and diastolic blood pressure, left ventricular systolic
pressure, and dp/dtmax are continuously recorded and analyzed.

o For proarrhythmia assessment, a separate cohort of animals can be infused with ouabain
to induce arrhythmias, and the time to onset of ventricular fibrillation is compared between
vehicle- and AM-92016-treated groups.

Signaling Pathways and Mechanisms of Action
Primary Mechanism: Blockade of Delayed Rectifier
Potassium Channels

The primary and most well-characterized effect of AM-92016 is the blockade of the delayed
rectifier potassium current (IK). This current is crucial for the repolarization phase of the action
potential in cardiac and neuronal cells. By inhibiting IK, AM-92016 delays repolarization,
thereby prolonging the action potential duration.
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Mechanism of Action Potential Prolongation by AM-92016.

Modulation of the ERK1/2 MAP Kinase Signaling

Pathway

AM-92016 has been shown to influence the ERK1/2 MAP kinase signaling pathway through its
interaction with the Kv1.2 potassium channel. This pathway is involved in regulating various
cellular processes, including cell growth, differentiation, and survival. The proposed mechanism
involves the activation of the tyrosine phosphatase SHP-1.
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AM-92016's Influence on the ERK1/2 Signaling Pathway.
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Experimental Workflow for Investigating ERK1/2 Dephosphorylation
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Workflow for ERK1/2 Phosphorylation Analysis.

Concluding Remarks for Drug Development
Professionals

AM-92016 hydrochloride presents a complex pharmacological profile. While its potent and
specific blockade of the delayed rectifier potassium current makes it a molecule of interest from
a Class lll antiarrhythmic perspective, its observed proarrhythmic and prohypertensive effects
in vivo are significant safety concerns that would need to be addressed in any drug
development program. The off-target effect on the ERK1/2 MAP kinase pathway via Kv1.2
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blockade introduces another layer of complexity, which could have therapeutic implications or
contribute to adverse effects depending on the cellular context. Further research is warranted
to dissect the precise molecular interactions and downstream consequences of AM-92016's
activity to better evaluate its therapeutic potential and risks. The detailed experimental
protocols provided herein offer a foundation for such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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